

Optimizing ATTO 390 Concentration for Staining: A Technical Support Guide

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Compound of Interest		
Compound Name:	ATTO 390	
Cat. No.:	B12058962	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing **ATTO 390** concentration for various staining applications. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of ATTO 390?

ATTO 390 is a fluorescent dye with a coumarin structure. Its key characteristics include a high fluorescence quantum yield (90%), a large Stokes shift, good photostability, and a low molecular weight.[1] These features make it suitable for high-sensitivity detection.[1]

Property	Value
Excitation Maximum (λex)	390 nm
Emission Maximum (λem)	479 nm
Molar Extinction Coefficient (ɛmax)	2.4 x 10 ⁴ M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φf)	0.90
Fluorescence Lifetime (τfl)	5.0 ns



Q2: What forms of ATTO 390 are available for labeling?

ATTO 390 is available in several reactive forms for labeling various biomolecules. Common derivatives include NHS esters for labeling primary amines (e.g., on proteins), maleimides for labeling free sulfhydryl groups (e.g., on cysteine residues), and phalloidin conjugates for staining F-actin.[1]

Q3: How should I store **ATTO 390** and its conjugates?

Upon receipt, **ATTO 390** and its conjugates should be stored at -20°C and protected from light. [2] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.[1] When stored correctly, these products are stable for at least three years.[1]

Q4: What is a good starting concentration for my **ATTO 390**-conjugated secondary antibody in immunofluorescence?

A good starting point for most secondary antibodies is a concentration between 1 and 10 μg/mL.[3][4] For many applications, a dilution of 1:1000 is a reasonable starting point.[3][4] However, the optimal concentration will depend on the specific antibody and sample, so a titration is always recommended.[5] One manufacturer of **ATTO 390**-conjugated secondary antibodies recommends a starting dilution range of 1:500 to 1:1500 for immunofluorescence.

Q5: Can **ATTO 390** be used for super-resolution microscopy?

Yes, **ATTO 390** is suitable for super-resolution techniques such as STED, PALM, and STORM. [6] Its photostability and high quantum yield make it a good candidate for these advanced imaging methods.[6]

Troubleshooting Guide

This guide addresses common issues encountered during staining experiments with **ATTO 390**.

Issue 1: Weak or No Fluorescence Signal

• Question: I am not seeing any signal, or the signal is very weak. What could be the problem?



Answer:

- Incorrect Filter/Laser Settings: Ensure your microscope's excitation and emission filters are appropriate for ATTO 390 (Ex: ~390 nm, Em: ~479 nm).
- Low Antibody Concentration: The concentration of your primary or ATTO 390-conjugated secondary antibody may be too low. You should perform a titration to determine the optimal concentration.[5] For secondary antibodies, a typical starting concentration is 1-10 μg/mL.[3][4]
- Inefficient Primary Antibody Binding: Verify that your primary antibody is validated for the application (e.g., immunofluorescence) and is compatible with your fixation method.
- Photobleaching: Although ATTO 390 has good photostability, excessive exposure to excitation light can cause fading. Minimize exposure times and use an antifade mounting medium.[5]
- Improper Storage: Ensure that the ATTO 390 conjugate has been stored correctly at -20°C and protected from light.[2]

Issue 2: High Background Staining

 Question: My images have high background fluorescence, which is obscuring the specific signal. How can I reduce it?

Answer:

- Antibody Concentration is Too High: If both your specific signal and the background are very bright, your antibody concentration is likely too high.[5] Reduce the concentration of the primary and/or secondary antibody.
- Inadequate Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[7] The inclusion of a mild detergent like Tween-20 in the wash buffer can also help.[7]
- Insufficient Blocking: Ensure you are using an appropriate blocking solution (e.g., 5% normal serum from the species of the secondary antibody) for an adequate amount of time



(e.g., 1 hour at room temperature) to prevent non-specific antibody binding.[8][9]

- Autofluorescence: Some cells and tissues have endogenous fluorescence, which can be
 particularly problematic in the blue channel.[5] To check for this, include an unstained
 control sample in your experiment. If autofluorescence is an issue, you can try using a
 commercial autofluorescence quenching reagent.[5]
- Secondary Antibody Cross-Reactivity: If you are performing multi-color imaging, ensure your secondary antibodies are highly cross-adsorbed to prevent them from binding to other primary antibodies or non-target immunoglobulins.

Issue 3: Photobleaching During Imaging

- Question: My ATTO 390 signal fades quickly when I am imaging. How can I prevent this?
- Answer:
 - Use an Antifade Mounting Medium: This is the most effective way to reduce photobleaching.[5]
 - Minimize Exposure: Limit the sample's exposure to the excitation light. Use the lowest laser power and shortest exposure time that provide a good signal.
 - Optimize Imaging Settings: Use a sensitive camera and appropriate objective to maximize signal detection without needing excessive excitation power.

Recommended Starting Concentrations for ATTO 390 Conjugates

The optimal concentration should be determined experimentally through titration.



Application	Reagent	Recommended Starting Concentration/Dilution
Immunofluorescence (IF)	ATTO 390-conjugated Secondary Antibody	1 - 10 μg/mL (or a dilution of 1:500 to 1:1500)[3][4]
Flow Cytometry	ATTO 390-conjugated Antibody	Titration is crucial. Start with the manufacturer's recommended concentration for the primary antibody if available, or a standard concentration of 0.1-1.0 μg per 1x10 ⁶ cells in 100 μL.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Cultured Adherent Cells

This protocol provides a general workflow for staining adherent cells grown on coverslips.

Materials:

- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS)
- Primary Antibody
- ATTO 390-conjugated Secondary Antibody
- Antifade Mounting Medium

Procedure:



- Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency (typically 50-70%).
- Fixation:
 - Gently rinse the cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- · Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize nonspecific antibody binding.[8]
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Aspirate the blocking solution and add the diluted primary antibody to the cells.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the ATTO 390-conjugated secondary antibody to its optimal concentration in Blocking Buffer.



- Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature,
 protected from light.[8]
- Final Washes:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting:
 - Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
 - Seal the edges of the coverslip with nail polish and allow it to dry.
- · Imaging:
 - Visualize the staining using a fluorescence microscope with the appropriate filter set for ATTO 390. Store the slides at 4°C in the dark.[8]

Protocol 2: Immunofluorescence Staining of Frozen Tissue Sections

Materials:

- Cryostat-sectioned tissue on slides
- PBS
- 4% Paraformaldehyde (PFA) in PBS (for post-fixation if needed)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS)
- Primary Antibody
- ATTO 390-conjugated Secondary Antibody
- Antifade Mounting Medium



Procedure:

- Tissue Preparation:
 - Cut frozen tissue sections (5-10 μm thick) using a cryostat and mount them on charged microscope slides.
 - Allow the sections to air dry for 30-60 minutes.
- Fixation (Optional):
 - If required, fix the sections with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the slides three times with PBS for 5 minutes each.
- Permeabilization:
 - Incubate the slides with Permeabilization Buffer for 10-15 minutes at room temperature.
 - Wash the slides three times with PBS for 5 minutes each.
- · Blocking:
 - Incubate the slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Carefully apply the diluted primary antibody to the tissue sections, ensuring they are fully covered.
 - Incubate overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the slides three times with PBS containing 0.1% Triton X-100 for 5 minutes each.



- · Secondary Antibody Incubation:
 - Dilute the ATTO 390-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
 - Apply the diluted secondary antibody to the tissue sections and incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.
- Final Washes:
 - Wash the slides three times with PBS for 5 minutes each, protected from light.
- Mounting:
 - Apply a drop of antifade mounting medium to each tissue section and cover with a coverslip.
 - Remove any air bubbles and seal the edges of the coverslip.
- Imaging:
 - Examine the slides using a fluorescence microscope. Store the slides at 4°C in the dark.

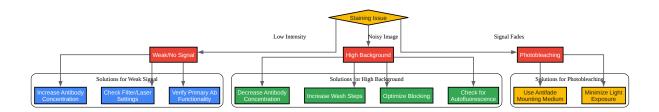
Visualizations



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Caption: General workflow for immunofluorescence staining.





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Caption: Troubleshooting decision tree for **ATTO 390** staining.

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